Cinnamylphosphonic Acid
Overview
Description
Cinnamylphosphonic acid, also known as 3-phenyl-2-propenylphosphonic acid, is a phosphonic acid derivative of cinnamic acid. It is characterized by the presence of a phosphonic acid group attached to a cinnamyl moiety. This compound is notable for its unique chemical structure and biological activity, making it a subject of interest in various fields such as medical, environmental, and industrial research.
Mechanism of Action
Target of Action
Cinnamylphosphonic Acid (CPA) is a derivative of cinnamic acid, which is known to have various biological activities . . It’s worth noting that cinnamic acid and its derivatives have been reported to exhibit antioxidant, antimicrobial, anticancer, neuroprotective, anti-inflammatory, and antidiabetic properties .
Mode of Action
It’s known that cinnamic acid and its derivatives can terminate radical chain reactions by donating electrons that react with radicals, forming stable products
Biochemical Pathways
Cinnamic acid and its derivatives are known to affect various biochemical pathways due to their broad spectrum of biological activities . For instance, they can inhibit metabolic enzymes, which could potentially affect a variety of biochemical pathways .
Pharmacokinetics
It’s known that cinnamic acid and its derivatives exhibit large pharmacokinetic variability
Result of Action
Cinnamic acid and its derivatives are known to exhibit various biological activities, including antioxidant, antimicrobial, anticancer, neuroprotective, anti-inflammatory, and antidiabetic properties
Action Environment
It’s known that the biological efficacy of cinnamic acid and its derivatives can be enhanced or decreased depending on the nature of the substituents incorporated into cinnamic acid
Biochemical Analysis
Biochemical Properties
Cinnamylphosphonic Acid is widely used in the field of organic synthesis, especially in the preparation of functional organic compounds . It can act as a catalyst, ligand, or reactant, participating in various organic reactions such as addition reactions, esterification reactions, and cyclization reactions .
Cellular Effects
They also have significant antimicrobial activity .
Molecular Mechanism
Cinnamic acid derivatives have been found to exhibit antioxidant, antimicrobial, and anticancer properties . These properties are often more effective in vitro than the parent compounds due to stronger biological activities .
Temporal Effects in Laboratory Settings
It is known that cinnamic acid derivatives have been found to exhibit different effects over time in laboratory settings .
Metabolic Pathways
Cinnamic acid, a related compound, is known to be involved in the phenylpropanoid pathway, which plays a central role in plant secondary metabolism .
Transport and Distribution
It is known that cinnamic acid derivatives can enrich short-chain fatty acid-producing bacteria, inhibit harmful bacteria, and regulate operational taxonomic unit abundance and the intestinal transport rate in the gut microbiota to affect short-chain fatty acid content in the intestine .
Subcellular Localization
It is known that cinnamic acid, a related compound, is localized to the endoplasmic reticulum in plants .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cinnamylphosphonic acid is typically synthesized through a two-step process:
Formation of Cinnamylphosphonate: This involves the reaction of cinnamyl chloride with triethyl phosphite under reflux conditions to form cinnamylphosphonate.
Hydrolysis to this compound: The cinnamylphosphonate is then hydrolyzed using concentrated hydrochloric acid to yield this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs optimized conditions to enhance yield and purity. Techniques such as microwave-assisted synthesis have been explored to accelerate the reaction rates and improve efficiency .
Chemical Reactions Analysis
Cinnamylphosphonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into different phosphonic acid compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphonic acid group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed
Major Products: The major products formed from these reactions include various substituted phosphonic acids and their derivatives, which have applications in different chemical processes .
Scientific Research Applications
Cinnamylphosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of functionalized organic compounds.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug development, particularly for its potential as an anticancer agent.
Industry: It is used in the production of polymers and as a catalyst in various industrial processes
Properties
IUPAC Name |
[(E)-3-phenylprop-2-enyl]phosphonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11O3P/c10-13(11,12)8-4-7-9-5-2-1-3-6-9/h1-7H,8H2,(H2,10,11,12)/b7-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWAKBITCLOITM-QPJJXVBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146404-58-2 | |
Record name | Cinnamylphosphonic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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